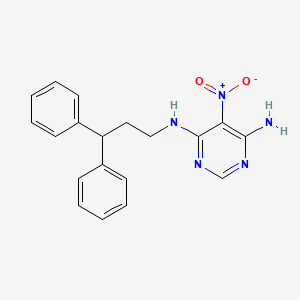

N4-(3,3-diphenylpropyl)-5-nitropyrimidine-4,6-diamine

Description

Properties

IUPAC Name |

4-N-(3,3-diphenylpropyl)-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c20-18-17(24(25)26)19(23-13-22-18)21-12-11-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,13,16H,11-12H2,(H3,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQVOJTWWXYVOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC2=NC=NC(=C2[N+](=O)[O-])N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,3-diphenylpropyl)-5-nitropyrimidine-4,6-diamine typically involves multiple steps. One common synthetic route starts with the preparation of 3,3-diphenylpropylamine, which is then reacted with a pyrimidine derivative. The key steps include:

Preparation of 3,3-diphenylpropylamine: This can be achieved through the Friedel-Crafts alkylation of benzene with cinnamyl chloride, followed by catalytic hydrogenation to yield 3,3-diphenylpropylamine.

Nitration of Pyrimidine: The pyrimidine ring is nitrated at the 5-position using a nitrating agent such as nitric acid.

Coupling Reaction: The 3,3-diphenylpropylamine is then coupled with the nitrated pyrimidine derivative under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N4-(3,3-diphenylpropyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products

Reduction: The major product is the corresponding amine derivative.

Substitution: The major products depend on the nucleophile used, resulting in various substituted pyrimidine derivatives.

Scientific Research Applications

N4-(3,3-diphenylpropyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:

Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities.

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N4-(3,3-diphenylpropyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Steric Bulk: The 3,3-diphenylpropyl group in the target compound is significantly bulkier than substituents in analogs like 4-chlorobenzyl or 3,4-dimethylphenyl . This bulk may reduce solubility in polar solvents (e.g., water or ethanol) but enhance stability in hydrophobic environments.

- Electronic Effects : Nitro and amine groups common to all derivatives enable hydrogen bonding and dipole interactions. However, electron-withdrawing groups (e.g., -Cl, -Br in ) increase melting points compared to electron-donating groups (e.g., -OCH3 in ) .

- Synthetic Yields: Bis-substituted derivatives (e.g., N4,N6-bis(4-chlorobenzyl)) exhibit higher yields (95%) than mono-substituted or bulkier analogs, suggesting steric hindrance may complicate synthesis for the target compound .

Biological Activity

N4-(3,3-diphenylpropyl)-5-nitropyrimidine-4,6-diamine is a synthetic organic compound that belongs to the pyrimidine derivative class. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a nitro group at the 5-position and a 3,3-diphenylpropyl group at the N4 position of the pyrimidine ring. Its molecular formula is with a molecular weight of approximately 353.39 g/mol. The presence of the nitro group significantly influences its biological activity by participating in various biochemical interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

- Preparation of 3,3-Diphenylpropylamine : Achieved through Friedel-Crafts alkylation followed by catalytic hydrogenation.

- Nitration of Pyrimidine : The pyrimidine ring is nitrated at the 5-position using nitrating agents like nitric acid.

- Coupling Reaction : The 3,3-diphenylpropylamine is coupled with the nitrated pyrimidine derivative under controlled conditions.

This multi-step synthesis highlights the complexity and specificity required to produce this compound.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Nitro-containing compounds are known for their efficacy against various microorganisms due to their ability to generate toxic intermediates upon reduction. These intermediates can bind to DNA and induce cell death through mechanisms similar to those observed in established antimicrobial agents like metronidazole .

Anti-inflammatory Effects

Research indicates that compounds with nitro groups can exhibit anti-inflammatory properties. The mechanism often involves modulation of inflammatory pathways through inhibition of key enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) . this compound may act as a lead compound for developing new anti-inflammatory drugs due to its structural characteristics.

Antitumor Potential

Nitro derivatives have also been explored for their antitumor activity. The hypoxia-activated prodrug concept leverages the unique metabolic environments of tumor cells, making nitro-containing compounds promising candidates for targeted cancer therapies . Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving DNA damage and apoptosis induction.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Reduction of Nitro Group : The nitro group can be enzymatically reduced to form reactive intermediates that interact with cellular macromolecules.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial resistance and inflammation through competitive or non-competitive inhibition.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with similar nitro-pyrimidines:

These findings underscore the therapeutic potential of this compound as a multi-target drug candidate in medicinal chemistry.

Q & A

Q. How reliable are in vitro models for predicting in vivo efficacy?

- Answer : Discrepancies arise from tumor microenvironment factors (e.g., hypoxia, pH). Validate using:

- 3D Spheroid Models : Mimic tumor stroma interactions.

- PDX Models : Retain patient tumor heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.